molecular formula C18H21FN4O B4258461 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine

Cat. No.: B4258461
M. Wt: 328.4 g/mol
InChI Key: WIGHAFHNBGCHCJ-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of biological activities and are often used in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-12(2)7-16-8-17(24-23-16)11-20-9-14-10-21-22-18(14)13-3-5-15(19)6-4-13/h3-6,8,10,12,20H,7,9,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGHAFHNBGCHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)CNCC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine typically involves a multi-step process. One common method includes the formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation. This is followed by the synthesis of the isoxazole moiety and subsequent coupling of the two fragments under conventional heating . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine involves its interaction with specific molecular targets. For instance, it has been shown to bind to human estrogen alpha receptor (ERα), exhibiting a binding affinity close to that of native ligands. This interaction can modulate various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the combination of pyrazole and isoxazole moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine
Reactant of Route 2
Reactant of Route 2
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanamine

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